molecular formula C8H7FO2 B1661304 3-(Fluoromethyl)benzoic acid CAS No. 89540-19-2

3-(Fluoromethyl)benzoic acid

Cat. No. B1661304
CAS RN: 89540-19-2
M. Wt: 154.14 g/mol
InChI Key: MZBVPNDZYNYTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)benzoic acid is an organic compound used as an intermediate in organic synthesis . It is a white to light yellow crystal powder with a significantly acidic nature .


Molecular Structure Analysis

The molecule contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The chemical formula of this compound is C8H7FO2 .


Chemical Reactions Analysis

The reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The initiation reactions of OH radicals and benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature .

Scientific Research Applications

Fluorescence Probe Design

Fluorescein derivatives, including those related to benzoic acid moieties, are used in designing functional fluorescence probes for biological applications. The study by Tanaka et al. (2001) highlights the use of fluorescein structures in designing sensitive probes for singlet oxygen in biological systems, leveraging the photoinduced electron transfer process from the benzoic acid moiety (Tanaka et al., 2001).

Safety and Hazards

3-(Fluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Relevant Papers The relevant papers analyzed include a study on the structural aspects of ortho chloro- and fluoro- substituted benzoic acids , and a study on benzoic acid derivatives under pressure .

properties

IUPAC Name

3-(fluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBVPNDZYNYTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603757
Record name 3-(Fluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89540-19-2
Record name 3-(Fluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.945 g (11.15 millimoles) of 1,4,7,10,13,16-hexanona-cyclooctadecane (18-Crown-6) are dissolved in 30 ml anhydrous acetonitrile, whereupon 6.48 g (111.54 millimoles) of anhydrous potassium fluoride are added. The mixture is stirred for half an hour and 12 g (55.77 millimoles) of 3-bromomethyl benzoic acid are added. The reaction mixture is stirred at 50° C. for 3 hours, whereupon it is filtered and the filtrate is evaporated in vacuo. The residue is taken up in 100 ml of ethyl acetate and the suspension is washed with 15 ml of water, 15 ml of a saturated sodium chloride solution, dried over sodium sulfate, filtered and the organic solvent is distilled off in vacuo. Thus 7.3 g of the title compound are obtained, yield 85%.
[Compound]
Name
1,4,7,10,13,16-hexanona-cyclooctadecane
Quantity
2.945 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Fluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Fluoromethyl)benzoic acid
Reactant of Route 4
3-(Fluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Fluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Fluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.